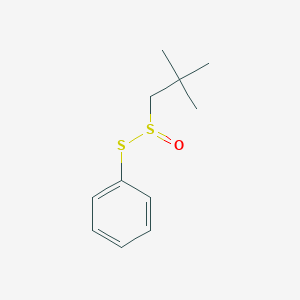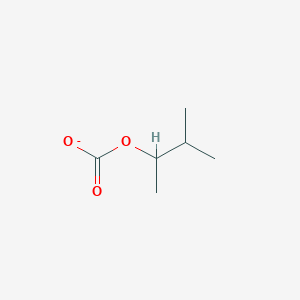
3-Methylbutan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutan-2-yl carbonate is an organic compound with the molecular formula C8H16O3. It is a carbonate ester derived from 3-methylbutan-2-ol and carbonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutan-2-yl carbonate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene or carbonyl diimidazole in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where 3-methylbutan-2-ol is reacted with phosgene or carbonyl diimidazole. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutan-2-ol and carbonic acid.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Methylbutan-2-ol and carbonic acid.
Oxidation: Various carbonates and oxidation products.
Substitution: Substituted carbonates with different nucleophiles.
Scientific Research Applications
3-Methylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-methylbutan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can interact with nucleophiles, leading to the formation of substituted carbonates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methylbutan-2-yl carbonate
- 3-Methyl-2-butanol
- 3-Methylbutan-2-yl acetate
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as its ability to form stable carbonates and its suitability as a reagent in organic synthesis.
Properties
CAS No. |
85213-04-3 |
|---|---|
Molecular Formula |
C6H11O3- |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3,(H,7,8)/p-1 |
InChI Key |
SSFJZWWMVYYYBY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
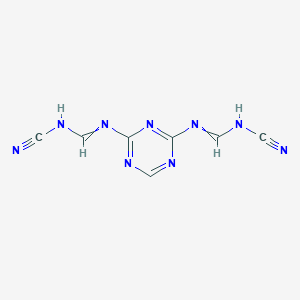

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

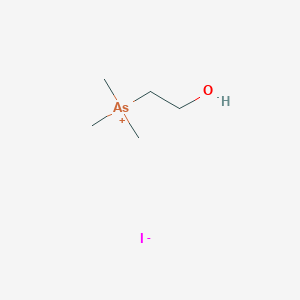
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
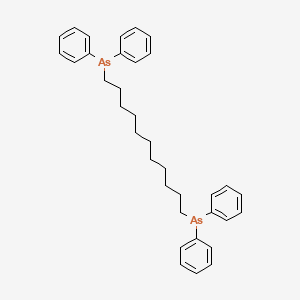
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
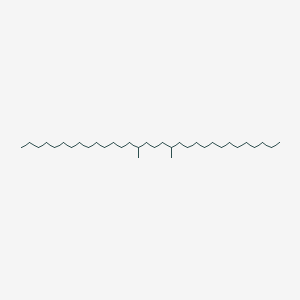
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
